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molecular formula C7H6BrN3 B8680983 6-bromo-1H-benzo[d]imidazol-4-amine

6-bromo-1H-benzo[d]imidazol-4-amine

Cat. No. B8680983
M. Wt: 212.05 g/mol
InChI Key: AXWRECIVRQXOGS-UHFFFAOYSA-N
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Patent
US09388140B2

Procedure details

To a stirred suspension of 5-bromobenzene-1,2,3-triamine (81.5 g, 403 mmol) in HCl conc (2400 mL) at rt was added formic acid (46 mL, 1210 mmol, 3 eq). After stirring at reflux for 90 min, water (500 mL) was added to the suspension, and the pH was adjusted to 8 using ammonia (33% aqueous solution). After extraction with ethyl acetate (3×1000 mL), the organic phase was washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated in vaccuo. The crude product was trituarated with diethyl ether (200 mL), filtered and dried to yield 82.3 g 6-bromo-1H-benzimidazol-4-amine (96.3%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Name
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[C:6]([NH2:8])[CH:7]=1.[CH:11](O)=O.O.N>Cl>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]2[N:9]=[CH:11][NH:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
81.5 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)N)N)N
Name
Quantity
2400 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate (3×1000 mL)
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vaccuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(NC=N2)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 82.3 g
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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